molecular formula C6H11FO B14328615 4-Fluorohexan-3-one CAS No. 105961-54-4

4-Fluorohexan-3-one

Cat. No.: B14328615
CAS No.: 105961-54-4
M. Wt: 118.15 g/mol
InChI Key: UASTXEKUUGGFEQ-UHFFFAOYSA-N
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Description

4-Fluorohexan-3-one is an aliphatic ketone with a fluorine substituent at the 4th position of a six-carbon chain (hexan-3-one backbone). Its molecular formula is C₆H₁₁FO, and its calculated molecular weight is 118.15 g/mol. The fluorine atom introduces significant electronic effects due to its high electronegativity, influencing the compound’s polarity, boiling point, and reactivity. Fluorinated aliphatic ketones like this are often explored in organic synthesis and medicinal chemistry for their metabolic stability and unique interaction profiles.

Properties

CAS No.

105961-54-4

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

4-fluorohexan-3-one

InChI

InChI=1S/C6H11FO/c1-3-5(7)6(8)4-2/h5H,3-4H2,1-2H3

InChI Key

UASTXEKUUGGFEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorohexan-3-one can be synthesized through several methods. One common approach involves the fluorination of 3-hexanone. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of 4-Fluorohexan-3-one may involve more scalable and cost-effective methods. One potential route is the catalytic fluorination of 3-hexanone using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluorohexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorohexan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorohexan-3-one involves its interaction with various molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can affect enzyme activity, protein interactions, and cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-Fluorohexan-3-one’s properties, the following structurally analogous compounds are analyzed:

4-Ethylhexan-3-one

  • CAS Number : 6137-12-8
  • Molecular Formula : C₈H₁₄O
  • Molecular Weight : 126.20 g/mol
  • Key Differences :
    • The ethyl group (C₂H₅) at the 4th position is less electronegative than fluorine, reducing polarity and increasing lipophilicity.
    • Expected to exhibit standard ketone reactivity (e.g., nucleophilic additions) but lower oxidative stability compared to fluorinated analogs.
    • Hazards : The safety data sheet (SDS) for 4-ethylhexan-3-one indicates that exposure requires immediate medical consultation, highlighting risks associated with industrial solvents .

1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one

  • CAS Number : 1180015-83-1
  • Molecular Formula : C₉H₇F₃O₂
  • Molecular Weight : 204.15 g/mol
  • Key Differences: Aromatic ketone with a trifluoromethoxy group and fluorine substituents on the benzene ring. Reactivity dominated by electrophilic aromatic substitution (e.g., nitration, halogenation) rather than aliphatic ketone reactions. Potential applications in pharmaceuticals due to aromatic fluorination’s role in enhancing bioavailability .

4-Hydroxy-4-(trifluoromethyl)cyclohexanone

  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 188.14 g/mol
  • Key Differences :
    • Cyclic structure with hydroxyl and trifluoromethyl groups increases hydrogen bonding and steric hindrance.
    • Likely higher boiling point than linear aliphatic ketones due to intermolecular hydrogen bonding.
    • Used in specialty chemicals, leveraging trifluoromethyl groups for electronic modulation in catalysis .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile Applications Hazards
4-Fluorohexan-3-one Not available C₆H₁₁FO 118.15 Fluorine (C4) High polarity, nucleophilic additions Research synthesis Unknown; handle cautiously
4-Ethylhexan-3-one 6137-12-8 C₈H₁₄O 126.20 Ethyl (C4) Standard ketone reactions Industrial solvents Medical attention required
1-(4-(Difluoromethoxy)-3-fluorophenyl)ethan-1-one 1180015-83-1 C₉H₇F₃O₂ 204.15 Aromatic fluorine, difluoromethoxy Electrophilic aromatic substitution Pharmaceutical intermediates Data not available
4-Hydroxy-4-(trifluoromethyl)cyclohexanone Not available C₇H₉F₃O₂ 188.14 Hydroxyl, trifluoromethyl Hydrogen bonding, ketone reactions Specialty chemicals Data not available

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